Computed Lipophilicity (LogP) Comparison: 2-Oxa-5-azaspiro[3.5]non-7-ene vs. Carbo-Spirocycle Analog
A key differentiator for this oxa-azaspiro compound is its exceptionally low calculated lipophilicity. The 2-Oxa-5-azaspiro[3.5]non-7-ene core exhibits a computed LogP of 0.3049 . In contrast, a structurally analogous carbo-spirocycle, 2-azaspiro[3.5]nonane, has a calculated LogP of approximately 1.8 [1]. The incorporation of the oxygen atom into the spirocyclic unit has been shown in the literature to significantly lower lipophilicity, a trend this direct comparison quantifies [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 0.3049 |
| Comparator Or Baseline | 2-azaspiro[3.5]nonane (carbo-analog); LogP ~1.8 |
| Quantified Difference | ~1.5 LogP units lower |
| Conditions | Computed property using standard prediction algorithms (from vendor and PubChem data) |
Why This Matters
A lower LogP is strongly correlated with reduced off-target binding, lower metabolic clearance, and a higher probability of oral bioavailability, making this a superior starting point for lead optimization over more lipophilic spirocyclic analogs.
- [1] PubChem. (n.d.). 2-azaspiro[3.5]nonane (CID 13481285). Retrieved April 22, 2026. View Source
- [2] Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchynskyi, V., ... & Grygorenko, O. O. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(40), 13458-13468. View Source
